

# Spectroscopic Profile of 3-Acetamido-4-methylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Acetamido-4-methylbenzoic acid

Cat. No.: B184020

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Acetamido-4-methylbenzoic acid** (C<sub>10</sub>H<sub>11</sub>NO<sub>3</sub>, CAS No: 6946-14-1). Due to the limited availability of experimentally-derived public data, this report primarily utilizes predicted spectroscopic information alongside established methodologies to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

## Molecular Structure and Properties

- IUPAC Name: **3-Acetamido-4-methylbenzoic acid**
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>NO<sub>3</sub>
- Molecular Weight: 193.20 g/mol
- Synonyms: 3-Acetylamino-4-methylbenzoic acid, 3-acetamido-p-toluic acid

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Acetamido-4-methylbenzoic acid**. These predictions are based on established computational models and provide expected values for key spectroscopic parameters.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts (δ) in ppm

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	8.2 - 8.0	d	~2
H-5	7.8 - 7.6	dd	~8, 2
H-6	7.3 - 7.1	d	~8
-COOH	12.0 - 11.0	s (br)	-
-NH	9.8 - 9.5	s (br)	-
-C(=O)CH <sub>3</sub>	2.2 - 2.0	s	-
Ar-CH <sub>3</sub>	2.4 - 2.2	s	-

Note: Predicted shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm. Solvent effects can cause variations.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (δ) in ppm

Carbon Assignment	Predicted Chemical Shift (ppm)
-COOH	168 - 166
-C=O (Amide)	170 - 168
C-1	132 - 130
C-2	128 - 126
C-3	140 - 138
C-4	136 - 134
C-5	126 - 124
C-6	130 - 128
Ar-CH <sub>3</sub>	20 - 18
-C(=O)CH <sub>3</sub>	25 - 23

Note: Predicted shifts are relative to TMS at 0.00 ppm.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies (cm<sup>-1</sup>)

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
N-H (Amide)	3350 - 3250	Medium
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Carboxylic Acid)	1710 - 1680	Strong
C=O (Amide I)	1680 - 1650	Strong
N-H bend (Amide II)	1550 - 1510	Medium
C=C (Aromatic)	1600 - 1450	Medium-Strong

## Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

m/z	Proposed Fragment	Notes
193	[M] <sup>+</sup>	Molecular Ion
178	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical
151	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>	Loss of ketene from the acetamido group
134	[M - COOH - H] <sup>+</sup>	Loss of the carboxylic acid group
106	[C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup>	
43	[CH <sub>3</sub> CO] <sup>+</sup>	Acetyl cation

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Acetamido-4-methylbenzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **$^1H$  NMR Acquisition:**
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:**
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to  $^1H$  NMR, and a significantly larger number of scans.

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **KBr Pellet Method:** Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**

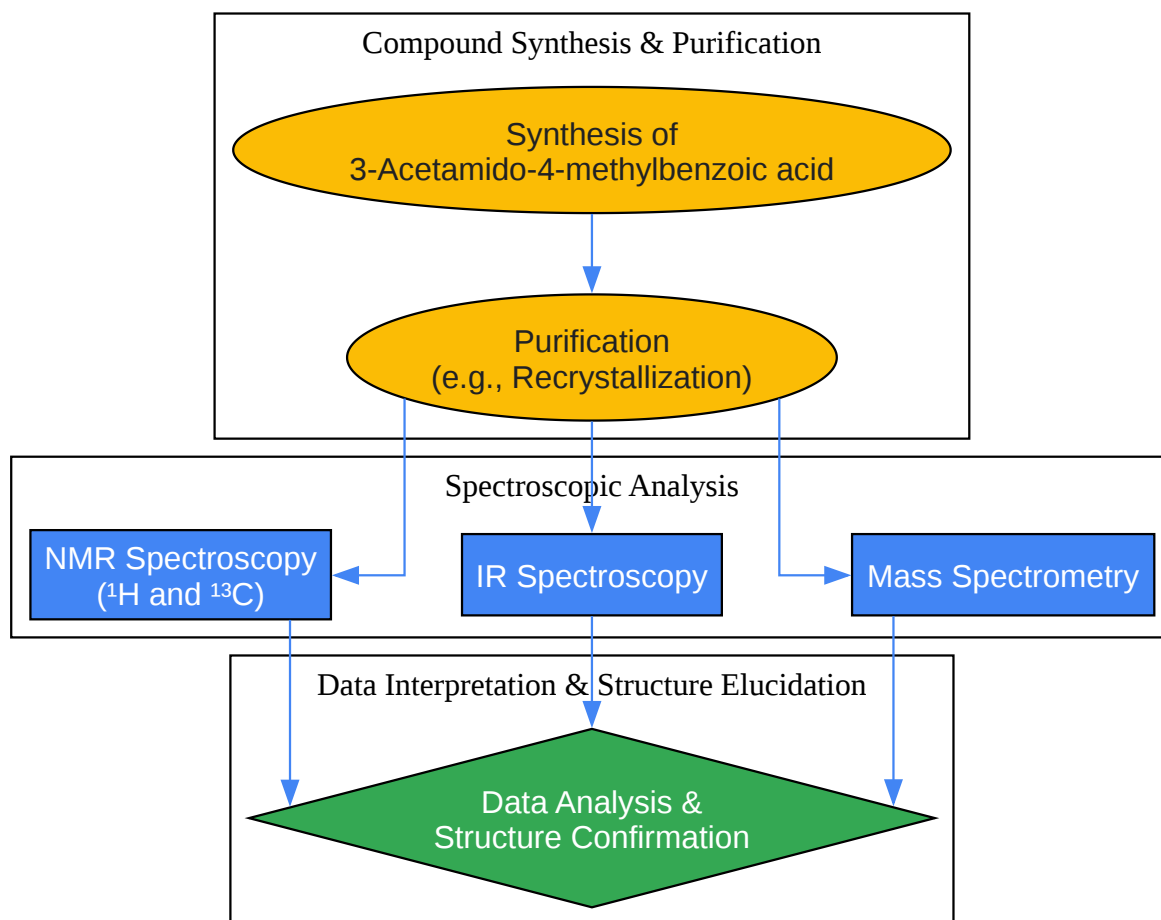
- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the sample in the beam path and record the sample spectrum.
- The final spectrum is the ratio of the sample spectrum to the background spectrum, typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization:
  - Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common method for generating a fragmentation pattern.
  - Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer at a high voltage. This is a softer ionization technique that often results in a prominent molecular ion peak with less fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .

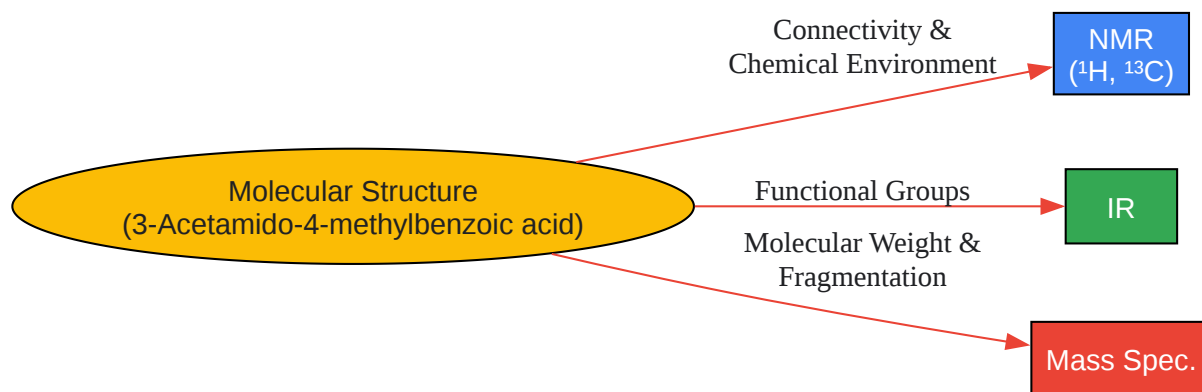
## Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: Relationship between molecular structure and the information provided by different spectroscopic techniques.

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